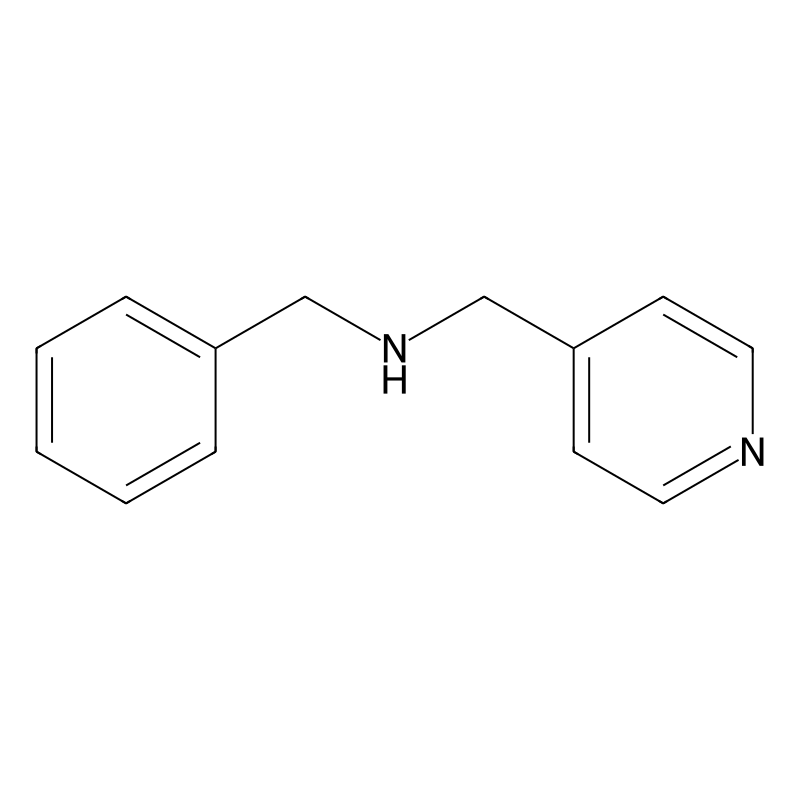Benzyl-pyridin-4-ylmethyl-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmacology
Application Summary: Benzyl-pyridin-4-ylmethyl-amine has been explored for its potential in creating novel pharmacological agents, particularly due to its pyridine moiety which is a common structure in many drugs .
Methods of Application: The compound is often used as a precursor or intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including alkylation, acylation, and coupling, to produce derivatives with potential pharmacological activities.
Results: Studies have shown that derivatives of Benzyl-pyridin-4-ylmethyl-amine can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Biochemistry
Application Summary: In biochemistry, Benzyl-pyridin-4-ylmethyl-amine serves as a building block for the synthesis of biologically active compounds, such as biogenic amines .
Methods of Application: The amine group in the molecule can participate in enzymatic reactions or act as a ligand in metal complexes that are relevant to biochemical processes.
Results: Research indicates that modifications of this compound can affect various biochemical pathways, potentially leading to new treatments for diseases where biogenic amines play a role .
Medicinal Chemistry
Application Summary: The compound is utilized in medicinal chemistry for the design and synthesis of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles .
Methods of Application: Medicinal chemists employ Benzyl-pyridin-4-ylmethyl-amine in hit-to-lead development and optimization stages, leveraging its chemical properties to enhance drug-likeness.
Results: Derivatives have been synthesized that target specific receptors or enzymes, contributing to the development of new therapeutic agents .
Organic Chemistry
Application Summary: In organic chemistry, the compound is used for the synthesis of complex organic molecules and in the study of reaction mechanisms .
Methods of Application: It is involved in reactions such as nucleophilic substitutions and catalytic cycles, serving as a versatile intermediate.
Results: The compound has enabled the synthesis of various pyridine derivatives, which are crucial in organic synthesis and industrial applications .
Chemical Engineering
Application Summary: Benzyl-pyridin-4-ylmethyl-amine is used in process development and optimization in chemical engineering, particularly in the pharmaceutical industry .
Methods of Application: It is used in the scale-up of chemical processes, from laboratory synthesis to industrial production.
Results: The compound’s role in process engineering has led to more efficient and cost-effective manufacturing methods for pharmaceuticals .
Materials Science
Application Summary: This compound finds applications in materials science for the development of new materials with specific electronic or optical properties .
Methods of Application: It can be incorporated into polymers or other materials to modify their properties, such as conductivity or luminescence.
Results: Research has shown that incorporating such amines into materials can lead to the development of advanced materials for use in electronics and photonics .
Benzyl-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C₁₃H₁₄N₂. It features a benzyl group attached to a pyridin-4-ylmethyl amine structure, making it a member of the class of compounds known as benzylic amines. The compound's structure can be visualized as a benzyl group (C₆H₅CH₂) linked to a pyridine ring that has a methyl amine substituent at the 4-position. Its unique structure contributes to various chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
- Pharmaceuticals: Due to the amine group's ability to interact with biomolecules, this compound class might have applications in drug discovery, but further research is needed.
- Potential irritant: The amine group can irritate skin and eyes upon contact.
- Potential respiratory irritant: Inhalation of vapors should be avoided.
- N-Alkylation: The amine group can undergo alkylation, reacting with alkyl halides to form more complex amine derivatives.
- C–N Bond Formation: This compound can be involved in C–N bond functionalization reactions, which are essential for synthesizing various nitrogen-containing compounds .
- Catalytic Reactions: It has been utilized as a catalyst in various
Benzyl-pyridin-4-ylmethyl-amine exhibits notable biological activities. Research indicates its potential as an inhibitor of specific enzymes, particularly in cancer therapy contexts. For instance, studies have highlighted its interaction with the USP1/UAF1 deubiquitinase complex, suggesting its role as a molecular target for anticancer drugs . Additionally, its structural characteristics may contribute to various pharmacological effects, including anti-inflammatory and analgesic activities.
The synthesis of Benzyl-pyridin-4-ylmethyl-amine can be achieved through several methods:
- Direct Amination: Reacting benzyl chloride with pyridin-4-ylmethanol in the presence of an amine base can yield the desired product.
- Pyridine Derivative Reactions: Starting from pyridine derivatives, one can introduce the benzyl group via electrophilic substitution or nucleophilic attack mechanisms.
- C–N Bond Formation Techniques: Utilizing modern synthetic techniques such as palladium-catalyzed cross-coupling reactions can also facilitate the formation of this compound from simpler precursors .
Benzyl-pyridin-4-ylmethyl-amine finds applications in various fields:
- Pharmaceutical Development: Its potential as an anticancer agent makes it relevant in drug discovery and development.
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Catalysis: The compound is used in catalytic processes to enhance reaction efficiency in synthetic chemistry .
Studies on Benzyl-pyridin-4-ylmethyl-amine have focused on its interactions with biological targets. Notably, its role as an inhibitor of deubiquitinases has been investigated, revealing its potential to modulate protein stability and function in cancer cells. Additionally, research into its binding affinities and molecular interactions provides insights into how this compound can influence biological pathways .
Benzyl-pyridin-4-ylmethyl-amine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-benzylpyridine | Benzene ring attached to a pyridine | Primarily used for its basic properties |
| 4-(benzylamino)pyridine | Amino group at the 4-position of pyridine | Exhibits different reactivity patterns |
| Benzylpiperidine | Pipedrine ring instead of pyridine | Known for psychoactive properties |
| Benzhydryl amines | Central carbon atom attached to two phenyl groups | Often involved in medicinal chemistry |
Benzyl-pyridin-4-ylmethyl-amine is unique due to its specific arrangement of functional groups that allows it to engage in diverse








